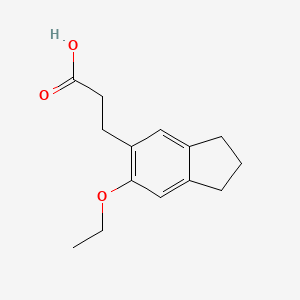

3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-17-13-9-11-5-3-4-10(11)8-12(13)6-7-14(15)16/h8-9H,2-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOJVRAQJIZTOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2CCCC2=C1)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid typically involves the following steps:

Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the hydroxyl group of the indene derivative reacts with an ethyl halide in the presence of a base such as sodium hydride.

Attachment of the Propanoic Acid Group: The propanoic acid group can be introduced through a Grignard reaction, where the indene derivative reacts with a Grignard reagent followed by oxidation to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the ethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Reagents such as halogens (e.g., bromine) for electrophilic substitution or nucleophiles (e.g., amines) for nucleophilic substitution are commonly employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

GPR40 Agonists and Insulin Secretion

One of the significant applications of 3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid is its role as a GPR40 agonist. Research has shown that compounds similar to this structure can stimulate insulin secretion in a glucose-dependent manner. A study identified a related compound, DS-1558, which demonstrated an enhancing effect on glucose-dependent insulin secretion after intravenous glucose administration in rats . This suggests that derivatives of this compound may have therapeutic potential for managing diabetes by promoting insulin release.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| DS-1558 | GPR40 Agonist | |

| 3-(6-Ethoxy-Dihydro-Inden) | Potential Anti-Cancer | Ongoing Research |

| Related Ethoxypropanoic Acids | Insulin Secretion |

Table 2: Synthesis Overview

| Step | Reagents Used | Yield (%) |

|---|---|---|

| 1 | Ethyl bromide + Dihydroindene | 85% |

| 2 | Propanoic acid + Base | 90% |

| 3 | Purification (Recrystallization) | 95% |

Case Study: Insulin Secretion Enhancement

In a controlled study involving SD rats, the administration of DS-1558 led to a significant increase in insulin levels post-glucose injection, demonstrating the effectiveness of GPR40 agonists derived from similar structures to this compound . This case highlights the potential for developing new diabetes therapies based on this compound's mechanism of action.

Ongoing Research on Anti-Cancer Effects

Current research initiatives are exploring the anti-cancer properties of various derivatives of this compound. Preliminary findings suggest that modifications to the ethoxy group may enhance cytotoxicity against specific cancer cell lines, indicating a promising area for future exploration.

Mechanism of Action

The mechanism of action of 3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid can be contextualized by comparing it to related propanoic acid derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Key Observations

Core Structure Differences: The indenyl core in the target compound (vs. The ethoxy group at position 6 enhances lipophilicity compared to unsubstituted indenyl analogs, possibly improving membrane permeability .

Biological Activity: The target compound’s proposed role in Nrf2 activation contrasts with the antimicrobial activity of chlorinated phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) . This suggests substituent electronegativity (Cl vs. OCH₂CH₃) influences target specificity. Indole-based derivatives (e.g., 3-(5-methoxy-1H-indol-3-yl)propanoic acid) may interact with serotonin receptors or enzymes due to the indole nitrogen, a feature absent in the indenyl-based target compound .

The ethoxy group in the target compound balances hydrophobicity and steric bulk, making it a candidate for oral bioavailability optimization .

Research Findings

- Nrf2 Pathway: Derivatives of 3-(2,3-dihydro-1H-inden-5-yl)propanoic acid, including the ethoxy-substituted variant, are patented for autoimmune disease applications.

- Antimicrobial Activity: Chlorinated phenylpropanoic acids exhibit selective activity against Gram-positive and Gram-negative bacteria, underscoring the role of electron-withdrawing substituents in microbial targeting .

- Aroma Compounds: While unrelated to the target compound, esters like 3-(methylthio)propanoic acid ethyl ester (in pineapples) demonstrate how small structural changes (e.g., thioester vs. ethoxy) drastically alter odor profiles and bioactivity .

Biological Activity

3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid (CAS Number: 879044-97-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C14H18O3, with a molecular weight of 234.2909 g/mol. The structure includes an ethoxy group and a propanoic acid moiety attached to a dihydroindene framework, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H18O3 |

| Molecular Weight | 234.2909 g/mol |

| CAS Number | 879044-97-0 |

| SMILES | CCOc1cc2CCCc2cc1CCC(=O)O |

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar scaffolds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism often involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .

In a comparative study, the minimum inhibitory concentration (MIC) values for related compounds were reported as follows:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3-(6-Ethoxy-Dihydro...) | 15.625–62.5 | MRSA |

| Ciprofloxacin | 0.381 | MRSA |

These results suggest that the compound may possess comparable antimicrobial efficacy to established antibiotics.

Cytotoxicity

In addition to antimicrobial properties, the cytotoxic effects of related compounds have been evaluated. Notably, some derivatives demonstrated minimal toxicity towards normal cell lines while exhibiting potent antibacterial activity against pathogenic strains . This dual profile is critical for the development of therapeutics that minimize adverse effects on human health.

Case Studies

One notable case study involved the synthesis and biological evaluation of various acylhydrazone derivatives, which included structural analogs of this compound. The study found that certain modifications enhanced both antimicrobial activity and reduced cytotoxicity compared to standard treatments .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis revealed that specific substituents on the indene ring significantly influence the biological activity. Electron-donating groups like ethoxy were found to enhance activity against biofilms formed by MRSA and other pathogens .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural confirmation of 3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Use HRMS to determine the exact mass (e.g., calculated for C₁₄H₁₈O₃: 234.1256 g/mol) and isotopic pattern, ensuring alignment with theoretical values. This resolves ambiguities in molecular composition .

- NMR Spectroscopy : Employ ¹H and ¹³C NMR to confirm the indene backbone, ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), and propanoic acid moiety (δ ~2.5 ppm for CH₂, δ ~12.1 ppm for COOH). Compare with analogs like 3-(3-ethoxy-4-hydroxyphenyl)propanoic acid for chemical shift validation .

- FT-IR : Confirm functional groups (e.g., carboxylic acid O-H stretch ~2500-3300 cm⁻¹, C=O ~1700 cm⁻¹) .

Q. What solvent systems are suitable for in vitro assays involving this compound?

- Methodological Answer :

- Aqueous Buffers : Adjust pH to >5.0 to enhance solubility via deprotonation of the carboxylic acid group. Use phosphate-buffered saline (PBS) at pH 7.4 for biological assays.

- Co-Solvents : For low solubility, employ DMSO (≤1% v/v) or ethanol, ensuring compatibility with assay protocols. Pre-test solvent effects on cell viability or enzymatic activity .

Q. How can researchers synthesize this compound?

- Methodological Answer :

- Step 1 : Prepare the indene core via Friedel-Crafts alkylation or Pd-catalyzed cross-coupling to introduce the ethoxy group at position 6.

- Step 2 : Attach the propanoic acid moiety using a Michael addition or carboxylation reaction. Protect the carboxylic acid with tert-butyl esters during synthesis to avoid side reactions.

- Step 3 : Deprotect and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using HPLC (>95%) .

Advanced Research Questions

Q. What metabolic pathways are anticipated for this compound based on structural analogs?

- Methodological Answer :

- Phase I Metabolism : Predict hydroxylation of the indene ring (CYP450 enzymes) or de-ethylation of the ethoxy group to form 3-(6-hydroxy-2,3-dihydro-1H-inden-5-yl)propanoic acid. Use liver microsomes or hepatocytes to identify metabolites via LC-MS/MS .

- Phase II Metabolism : Expect sulfation or glucuronidation of hydroxylated metabolites. Compare with 3-(4-hydroxyphenyl)propanoic acid, which forms O-sulfate and O-glucuronide conjugates .

Q. How can discrepancies in reported synthetic yields be resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). For example, optimize Suzuki-Miyaura coupling using Pd(PPh₃)₄ (2-5 mol%) in THF/water at 60-80°C.

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps. Poor yields may arise from steric hindrance at the indene C5 position, requiring longer reaction times .

Q. What is the mechanistic basis for cyclization side reactions during synthesis?

- Methodological Answer :

- Intermediate Analysis : Use DFT calculations to model potential intermediates. For example, the ethoxy group may participate in intramolecular hydrogen bonding, promoting unintended cyclization.

- Quenching Experiments : Add radical scavengers (e.g., BHT) to assess if free-radical pathways contribute. Compare with analogs like 3-(1,3-dioxaindan-5-yl)propanoic acid, where ring strain influences reactivity .

Notes

- Contradiction Handling : Conflicting data on synthetic yields (e.g., 40% vs. 65%) may arise from solvent purity or catalyst batch variability. Replicate experiments with controlled reagents.

- Advanced Tools : Use cryogenic NMR (600 MHz) to resolve overlapping proton signals in the indene region.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.